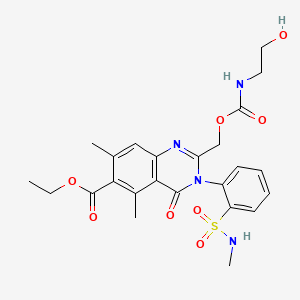

2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester

Übersicht

Beschreibung

SAD448 ist ein niedermolekulares Medikament, das als Agonist des Cannabinoid-Rezeptors Typ 1 (CB1) wirkt. Ursprünglich von Novartis Pharma AG entwickelt, hat sich diese Verbindung als potenziell wirksam bei der Kontrolle von Spastik durch ihre Wirkung auf periphere Nerven-CB1-Rezeptoren erwiesen. Es wurde für seine therapeutischen Anwendungen bei Erkrankungen des Nervensystems und Augenerkrankungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAD448 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg ist proprietär, umfasst aber typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von SAD448 würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, darunter Batch-Reaktoren und kontinuierliche Durchflusssysteme. Der Prozess würde auf Kosteneffizienz, Skalierbarkeit und Umweltverträglichkeit optimiert und den Good Manufacturing Practices (GMP) entsprechen.

Chemische Reaktionsanalyse

Arten von Reaktionen

SAD448 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom sowie Nukleophile wie Amine oder Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So kann Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von CB1-Rezeptorinteraktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Neurotransmission und die periphere Nervenfunktion.

Medizin: Erforscht zur Behandlung von Erkrankungen wie Spastik bei Multipler Sklerose und okulärer Hypertension

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Mittel, die auf CB1-Rezeptoren abzielen.

Wirkmechanismus

SAD448 entfaltet seine Wirkung, indem es an die CB1-Rezeptoren bindet und diese aktiviert, die hauptsächlich im peripheren Nervensystem lokalisiert sind. Diese Aktivierung moduliert die Neurotransmitterfreisetzung, was zu einer Verringerung der Spastik und anderen therapeutischen Wirkungen führt. Zu den beteiligten molekularen Signalwegen gehören die Hemmung der zyklischen AMP-Produktion und die Aktivierung von mitogenaktivierten Proteinkinasen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SAD448 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route is proprietary, but it typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of SAD448 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability, adhering to Good Manufacturing Practices (GMP).

Analyse Chemischer Reaktionen

Types of Reactions

SAD448 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study CB1 receptor interactions.

Biology: Investigated for its effects on neurotransmission and peripheral nerve function.

Medicine: Explored for treating conditions like spasticity in multiple sclerosis and ocular hypertension

Industry: Potential applications in developing new therapeutic agents targeting CB1 receptors.

Wirkmechanismus

SAD448 exerts its effects by binding to and activating the CB1 receptors, which are primarily located in the peripheral nervous system. This activation modulates neurotransmitter release, leading to reduced spasticity and other therapeutic effects. The molecular pathways involved include the inhibition of cyclic AMP production and the activation of mitogen-activated protein kinases .

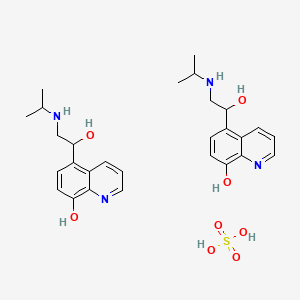

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CT3: Ein weiterer CB1-Agonist mit ähnlichen therapeutischen Anwendungen.

SAB378: Ein CB1-Agonist, der für seine periphere Wirkung und reduzierte Nebenwirkungen auf das zentrale Nervensystem bekannt ist.

Einzigartigkeit von SAD448

SAD448 ist aufgrund seiner selektiven Wirkung auf periphere CB1-Rezeptoren einzigartig, wodurch Nebenwirkungen auf das zentrale Nervensystem wie Hypothermie minimiert werden. Diese selektive Wirkung erhöht das therapeutische Fenster und macht es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen des peripheren Nervensystems .

Wünschen Sie detailliertere Informationen zu einem bestimmten Abschnitt?

Eigenschaften

CAS-Nummer |

581106-09-4 |

|---|---|

Molekularformel |

C24H28N4O8S |

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |

InChI |

InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32) |

InChI-Schlüssel |

PMBUDILHPXTDNY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SAD-448; SAD 448; SAD448 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

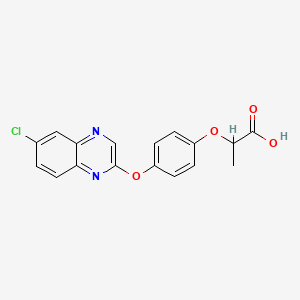

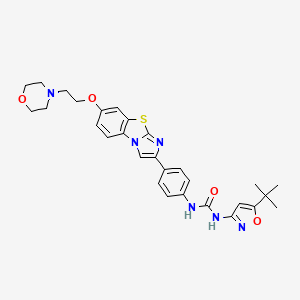

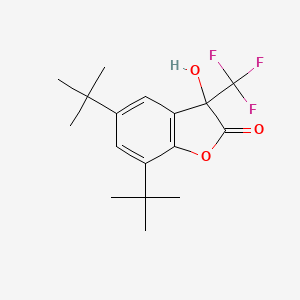

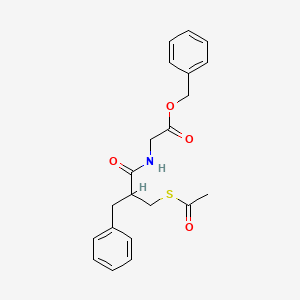

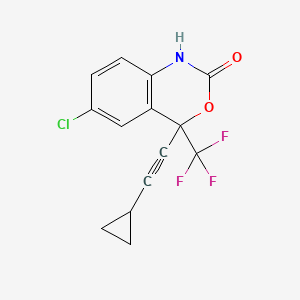

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.